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Compound of Interest

Compound Name: O-(4-Methylphenyl)-L-serine

Cat. No.: B15128224

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of
compounds structurally related to O-(4-Methylphenyl)-L-serine. Due to the limited availability
of direct SAR studies on O-(4-Methylphenyl)-L-serine analogs, this guide synthesizes findings
from research on structurally similar molecules, including phenylglycine analogs and other aryl-
substituted compounds. The aim is to provide a valuable resource for researchers engaged in
the design and development of novel therapeutic agents by exploring how structural
modifications influence biological activity.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from studies on L-serine analogs and
related phenyl-substituted compounds, offering insights into their inhibitory and cytotoxic
activities.

Table 1: Inhibitory Activity of L-Phenylglycine Analogs on Alanine-Serine-Cysteine Transporter
(ASCT) 1and 2

L-phenylglycine and its analogs have been identified as inhibitors of the neutral amino acid
transporters ASCT1 and ASCT2.[1] These transporters are relevant to the study of serine
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analogs as they are responsible for the transport of D-serine, a co-agonist of the NMDA
receptor.[1]

Compoun ASCT1 ASCT2
R1 R2 R3 R4
d IC50 (uM)  IC50 (pM)

L-
Phenylglyci H H H H >1000 250 £ 50
ne

L-4-Chloro-
phenylglyci H H Cl H 100 + 20 305

ne

L-3,4-
Dichloro-

phenylglyci
ne

H Cl Cl H 50 +10 15+3

L-4-Fluoro-
phenylglyci H H F H 300 £ 60 80+ 15
ne

L-4-Nitro-
phenylglyci H H NO2 H >1000 >1000

ne

L-4-Methyl-
phenylglyci H H CH3 H 800 + 150 200 £ 40
ne

Table 2: Anticancer Activity of Phenylurea Derivatives

A series of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs were synthesized and
evaluated for their anticancer activity against various human tumor cell lines.[2]
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R (N'- X (Haloacyl CEMIC50 Daudi IC50 MCF-7 IC50
Compound .
substituent) group) (uM) (uM) (uM)
16a Phenyl Bromoacetyl 2.54 3.12 4.07
4-
16b Bromoacetyl 1.89 2.45 3.56
Chlorophenyl
4-
16¢c Bromoacetyl 2.11 2.89 3.88
Methylphenyl
16j Isopropyl Bromoacetyl 0.38 0.56 0.89
2-
16k Phenyl Bromopropio 5.67 7.89 9.12

nyl

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Inhibition of ASCT1 and ASCT2

The inhibitory activity of L-phenylglycine analogs on ASCT1 and ASCT2 was determined using

a radiolabeled substrate uptake assay.[1]

o Cell Culture: HEK293 cells stably expressing human ASCT1 or ASCT2 were cultured in
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum,

100 U/mL penicillin, and 100 pg/mL streptomycin.

o Uptake Assay: Cells were seeded in 24-well plates and grown to confluence. On the day of

the assay, the growth medium was removed, and the cells were washed with Krebs-Ringer-
HEPES (KRH) buffer.

« Inhibitor Incubation: Cells were pre-incubated with varying concentrations of the test

compounds (L-phenylglycine analogs) in KRH buffer for 10 minutes at 37°C.

o Substrate Addition: A mixture of [?H]L-serine (as the substrate) and unlabeled L-serine was

added to each well to initiate the uptake reaction.
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e Termination and Lysis: After a 10-minute incubation at 37°C, the uptake was terminated by
aspirating the assay solution and washing the cells three times with ice-cold KRH buffer. The
cells were then lysed with 0.1 M NaOH.

o Quantification: The radioactivity in the cell lysates was measured using a liquid scintillation
counter.

o Data Analysis: IC50 values were calculated by non-linear regression analysis of the
concentration-response curves.

Anticancer Activity Evaluation

The in vitro anticancer activity of the phenylurea derivatives was evaluated using the MTT
assay.[2]

o Cell Lines: A panel of human cancer cell lines, including CEM (leukemia), Daudi (lymphoma),
and MCF-7 (breast cancer), were used.

o Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 103 cells per well and
allowed to attach overnight.

o Compound Treatment: The cells were treated with various concentrations of the synthesized
phenylurea derivatives for 48 hours.

o MTT Assay: After the incubation period, 20 pL of MTT solution (5 mg/mL in PBS) was added
to each well, and the plates were incubated for another 4 hours at 37°C.

e Formazan Solubilization: The medium was removed, and 150 pL of dimethyl sulfoxide
(DMSO) was added to each well to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance was measured at 570 nm using a microplate
reader.

e |C50 Calculation: The concentration of the compound that caused 50% inhibition of cell
growth (IC50) was determined from the dose-response curves.
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Visualizing Structure-Activity Relationships and
Workflows

The following diagrams illustrate key concepts and workflows relevant to SAR studies.
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Caption: A generalized workflow for structure-activity relationship (SAR) studies.
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Caption: Competitive inhibition of an enzyme by an analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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